molecular formula C10H10BClN2O2 B14067239 (2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14067239
M. Wt: 236.46 g/mol
InChI Key: YCSPUKUSMJHBDI-UHFFFAOYSA-N
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Description

(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 2-chloro-4-bromophenylboronic acid with 4-methyl-1H-pyrazole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester
  • 1H-Pyrazole-4-boronic acid

Uniqueness

(2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro group and a pyrazolyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H10BClN2O2

Molecular Weight

236.46 g/mol

IUPAC Name

[2-chloro-4-(4-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BClN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3

InChI Key

YCSPUKUSMJHBDI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(C=N2)C)Cl)(O)O

Origin of Product

United States

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